An In-Depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Key Heterocyclic Building Block
An In-Depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Key Heterocyclic Building Block
CAS Number: 1151802-02-6
Introduction: The Strategic Importance of Substituted Naphthyridines
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of quinoline and naphthalene, its unique arrangement of nitrogen atoms imparts distinct electronic properties, hydrogen bonding capabilities, and metabolic stability profiles to parent drug candidates. These derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms, such as chlorine and fluorine, on this core structure creates a versatile chemical intermediate. 8-Chloro-3-fluoro-1,5-naphthyridine is a prime example of such a building block, engineered for further functionalization in drug discovery campaigns. The chloro group at the 8-position and the fluoro group at the 3-position offer orthogonal reactivity and specific electronic modulation, making this compound a valuable starting point for the synthesis of compound libraries targeting a range of biological endpoints.
This guide provides a technical overview of 8-Chloro-3-fluoro-1,5-naphthyridine, including its physicochemical properties, a proposed synthetic strategy rooted in established naphthyridine chemistry, its applications as a reactive intermediate, and essential safety protocols.
Physicochemical & Structural Properties
8-Chloro-3-fluoro-1,5-naphthyridine is a solid at room temperature, with its key properties summarized below. This data is compiled from chemical supplier databases and computational predictions.[4][5][6]
| Property | Value | Source |
| CAS Number | 1151802-02-6 | [4][6][7][8][9][10] |
| Molecular Formula | C₈H₄ClFN₂ | [4][5][6] |
| Molecular Weight | 182.59 g/mol | [4][6] |
| Monoisotopic Mass | 182.0047 Da | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Purity | ≥95% (typical commercial grade) | [4][6] |
| Storage | 0-8°C, under inert atmosphere, protected from light | [4][8] |
| Predicted XlogP | 1.9 | [5] |
Structural Representation:
Caption: 2D structure of 8-Chloro-3-fluoro-1,5-naphthyridine.
Synthesis of the 1,5-Naphthyridine Core: A Proposed Strategy
While 8-Chloro-3-fluoro-1,5-naphthyridine is commercially available, a specific, peer-reviewed synthesis is not readily found in the public domain. However, based on established methodologies for constructing substituted 1,5-naphthyridine rings, a robust and logical synthetic route can be proposed. The Gould-Jacobs reaction is a classic and reliable method for forming the 4-hydroxy-1,5-naphthyridine core, which can then be halogenated.[1]
The proposed multi-step synthesis involves the initial condensation of a substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization. The resulting hydroxy-naphthyridine intermediate is then subjected to sequential halogenation steps to yield the target compound.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 8-Chloro-3-fluoro-1,5-naphthyridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 8-Chloro-4-hydroxy-1,5-naphthyridine
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-chloro-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Condensation: Heat the mixture to 120-130°C for 2 hours. The reaction is typically performed neat. Ethanol is evolved as a byproduct.
-
Expert Insight: This initial condensation forms the key enamine intermediate. Driving off the ethanol byproduct is crucial for pushing the reaction to completion. Performing this step neat at elevated temperature is standard for the Gould-Jacobs reaction.
-
-
Cyclization: Add high-boiling solvent like Dowtherm A to the reaction mixture and increase the temperature to 240-250°C. Maintain this temperature for 30-60 minutes.
-
Expert Insight: The high temperature is necessary to induce the intramolecular cyclization, which involves the attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol. Dowtherm A is chosen for its thermal stability. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up: Cool the reaction mixture to below 100°C and carefully dilute with an inert solvent like toluene or diphenyl ether. The product often precipitates upon cooling. Filter the solid, wash thoroughly with hexane or ether to remove residual Dowtherm A, and dry under vacuum.
Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine
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Reaction Setup: To the crude 8-chloro-4-hydroxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.
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Chlorination: Heat the mixture to reflux (approx. 107°C) for 2-4 hours.
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Expert Insight: This is a standard conversion of a hydroxyl group on a pyridine-like ring to a chloride. The excess POCl₃ acts as both the reagent and the solvent. The reaction converts the relatively unreactive hydroxyl group into a good leaving group (chloride), which is essential for subsequent nucleophilic substitution reactions.
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-
Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or Na₂CO₃) to a pH of 8-9, which will precipitate the product. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Step 3: Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine
Note: This step is hypothetical and assumes selective fluorination is possible. The actual synthesis may involve a different sequence, such as building the fluorinated ring first.
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Reaction Setup: In a sealed tube or microwave vial, combine 4,8-dichloro-1,5-naphthyridine (1.0 eq), a fluoride source such as potassium fluoride (KF, 3-5 eq), and a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) or 18-crown-6 in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).
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Fluorination: Heat the reaction mixture to 150-180°C for 12-24 hours.
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Expert Insight: This is a nucleophilic aromatic substitution (SₙAr) reaction. The C4 position is generally more activated towards nucleophilic attack than the C8 position in this scaffold. The use of a polar aprotic solvent is critical to solvate the potassium cation and increase the nucleophilicity of the fluoride anion. A phase-transfer catalyst further enhances this effect.
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-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product should be purified by column chromatography on silica gel.
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Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR and the correct isotopic pattern for a monochlorinated compound in the mass spectrum would be key validation points.
Applications in Research and Drug Development
8-Chloro-3-fluoro-1,5-naphthyridine is best understood as a strategic intermediate for the synthesis of more complex molecules. Its value lies in the differential reactivity of its two halogen substituents.
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Scaffold for Kinase Inhibitors: The 1,5-naphthyridine core is present in numerous kinase inhibitors. The chloro group at the C8 position can be readily displaced by nitrogen or oxygen nucleophiles in SₙAr reactions or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various side chains to probe the binding pockets of kinases.[1]
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Bioisosteric Replacement: The fluoro group at the C3 position is often maintained in the final molecule. Fluorine's small size and high electronegativity can be used to block metabolic oxidation at that position, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD screening campaigns. It provides a rigid core with defined vectors for chemical elaboration once a low-affinity hit is identified.
Illustrative Reaction Pathway
Caption: Key transformations of 8-Chloro-3-fluoro-1,5-naphthyridine in medicinal chemistry.
Safety & Handling
A specific Safety Data Sheet (SDS) for 8-Chloro-3-fluoro-1,5-naphthyridine is not widely published. However, based on the reactivity of halogenated aromatic heterocycles, the following precautions are mandatory:
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles at all times.
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Handling: Handle only in a well-ventilated fume hood. The compound is likely a fine powder; avoid inhalation of dust.
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Toxicity: Halogenated heterocycles should be treated as potentially toxic. Avoid contact with skin and eyes. They may cause irritation upon contact. Harmful if swallowed or inhaled.
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Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][8]
Conclusion
8-Chloro-3-fluoro-1,5-naphthyridine represents a quintessential example of a modern heterocyclic building block. While not an active pharmaceutical ingredient itself, its carefully designed substitution pattern provides medicinal chemists with a powerful tool for constructing novel and potent drug candidates. The orthogonal reactivity of the chloro and fluoro groups allows for selective and directed synthesis, making it a valuable intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. Understanding its synthesis, reactivity, and handling is crucial for any research program aiming to leverage the rich chemical space offered by the 1,5-naphthyridine scaffold.
References
-
Chemcia Scientific, LLC. 8-Chloro-3-fluoro-[7][8]naphthyridine-Information. Available from: [Link]
-
Fürstner, A. (2009). Total synthesis of myxovirescin A1. Angewandte Chemie International Edition, 48(49), 9327-9331. Available from: [Link]
-
PubChemLite. 8-chloro-3-fluoro-1,5-naphthyridine (C8H4ClFN2). Available from: [Link]
-
PubChem. 8-Chloro-3-fluoro-1,5-naphthyridine. Available from: [Link]
-
Mishra, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-789. Available from: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
- Anonymous. (1980). Naphthyridine derivatives. U.S. Patent 4,190,657.
- Anonymous. (2021). Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde. Chinese Patent CN110964011B.
-
Ivy Fine Chemicals. 1,5-Naphthyridine, 8-chloro-3-fluoro-. Available from: [Link]
-
Mowbray, C. E., et al. (2014). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 57(15), 6551-6560. Available from: [Link]
-
Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]
- Henschke, J. P., et al. (2011). Synthesis of decitabine. WIPO Patent WO2011040984A1.
-
Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Available from: [Link]
-
Pal, P., et al. (2016). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(8), 3144-3162. Available from: [Link]
-
de Oliveira, T. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available from: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Chloro-3-fluoro-[1,5]naphthyridine-Information-Chemcia Scientific, LLC. [chemcia.com]
- 5. PubChemLite - 8-chloro-3-fluoro-1,5-naphthyridine (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 6. 8-Chloro-3-fluoro-[1,5]naphthyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 7. 1151802-02-6|8-Chloro-3-fluoro-1,5-naphthyridine|BLD Pharm [bldpharm.com]
- 8. chiralen.com [chiralen.com]
- 9. arctomsci.com [arctomsci.com]
- 10. ivychem.com [ivychem.com]
